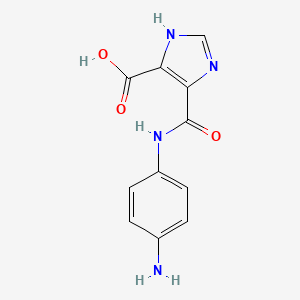

5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQARDVLSJLCFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=C(NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963095 | |

| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-52-7, 436688-52-7 | |

| Record name | 4-[[(4-Aminophenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Introduction

This compound is a dissymmetrically substituted imidazole-4,5-dicarboxamide. The imidazole-4,5-dicarboxylic acid scaffold is of significant interest in medicinal chemistry as it can be derivatized to create compounds that mimic substituted purines, which are known to interact with a wide range of biological targets, including kinases.[1][2] The presence of both a carboxylic acid and an aromatic amine moiety makes this molecule a versatile building block for further chemical elaboration in drug discovery programs.

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, intended for researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established chemical principles and analogous reactions reported in the literature. We will delve into the synthesis of the core imidazole-4,5-dicarboxylic acid scaffold, followed by a discussion on the strategic challenges and a proposed solution for the selective mono-amidation required to yield the final product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the amide bond, leading back to imidazole-4,5-dicarboxylic acid and p-phenylenediamine. The primary challenge of this synthesis is achieving selective mono-amidation of the dicarboxylic acid. A plausible strategy involves the in-situ formation of a cyclic anhydride from imidazole-4,5-dicarboxylic acid, which can then be selectively opened by one of the amino groups of p-phenylenediamine.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of the Core Scaffold: Imidazole-4,5-dicarboxylic acid

Imidazole-4,5-dicarboxylic acid (I45DA) is the foundational starting material for this synthesis.[3] It is a useful intermediate for various pharmaceuticals.[4] Several methods have been reported for its synthesis, with the most common being the oxidation of benzimidazole.[4] An alternative, more economical route involves the reaction of imidazole with formaldehyde followed by oxidation with nitric acid.[4] For the purposes of this guide, we will focus on the oxidation of benzimidazole due to its prevalence and relatively straightforward execution.

Experimental Protocol: Oxidation of Benzimidazole

This protocol is based on established methods for the oxidation of benzimidazoles.[4]

Materials:

-

Benzimidazole

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve benzimidazole in an aqueous solution of sodium hydroxide.

-

Heat the solution to reflux.

-

Slowly and portion-wise, add potassium permanganate to the refluxing solution. The addition should be controlled to maintain a manageable reaction rate and prevent excessive frothing. The color of the reaction mixture will change as the permanganate is consumed.

-

After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This typically results in the formation of a brown manganese dioxide precipitate.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.

-

The filtrate, containing the disodium salt of imidazole-4,5-dicarboxylic acid, is then acidified with concentrated hydrochloric acid until the pH is acidic (pH ~2-3).

-

The white precipitate of imidazole-4,5-dicarboxylic acid is collected by filtration, washed with cold deionized water, and then with a small amount of cold ethanol.

-

The product is dried under vacuum to yield pure imidazole-4,5-dicarboxylic acid.

| Parameter | Value | Reference |

| Starting Material | Benzimidazole | [4] |

| Oxidizing Agent | Potassium Permanganate | [4] |

| Solvent | Aqueous NaOH | [4] |

| Typical Yield | 60-70% | Analogous Reactions |

| Melting Point | 287-289 °C (decomposes) | [4] |

Part 2: Selective Mono-amidation of Imidazole-4,5-dicarboxylic acid

The selective formation of a single amide bond on a dicarboxylic acid in the presence of a diamine presents a significant challenge due to the potential for polymerization and the formation of the diamide. To achieve the desired mono-amidation, a strategy that differentiates the reactivity of the two carboxylic acid groups is required. One effective method is the in-situ formation of a cyclic anhydride. The anhydride is more reactive than the carboxylic acid and can react with an amine under controlled conditions. Using a stoichiometric amount of the diamine can favor the mono-acylated product.

Proposed Synthetic Pathway

Caption: Proposed forward synthesis of the target molecule.

Experimental Protocol: Mono-amidation via Anhydride Intermediate

Materials:

-

Imidazole-4,5-dicarboxylic acid

-

Acetic anhydride

-

p-Phenylenediamine

-

Dry N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Anhydride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole-4,5-dicarboxylic acid in acetic anhydride. Heat the mixture at reflux for 2-3 hours. The suspended solid should gradually dissolve as the anhydride is formed.

-

Removal of Acetic Anhydride: Cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure. The resulting solid is the crude imidazole-4,5-dicarboxylic acid anhydride.

-

Amidation Reaction: Dissolve the crude anhydride in dry DMF under an inert atmosphere. In a separate flask, dissolve one equivalent of p-phenylenediamine in dry DMF.

-

Slowly add the p-phenylenediamine solution to the anhydride solution at 0 °C with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Pour the reaction mixture into a large volume of diethyl ether to precipitate the product.

-

Collect the solid by filtration and wash thoroughly with diethyl ether to remove any unreacted p-phenylenediamine and other impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the presence of the imidazole and phenyl protons and the correct integration ratios.

-

¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule, including the two carbonyl carbons (amide and carboxylic acid).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. The expected molecular formula is C₁₁H₁₀N₄O₃ with a molecular weight of 246.22 g/mol .[5]

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and amide, the O-H stretch of the carboxylic acid, and the C=O stretches of the amide and carboxylic acid.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

p-Phenylenediamine: Toxic and a skin sensitizer. Avoid inhalation of dust and skin contact. Handle with appropriate PPE.

-

Potassium Permanganate: A strong oxidizing agent. Avoid contact with combustible materials.

-

Acids and Bases: Handle concentrated acids (HCl) and bases (NaOH) with care, as they are corrosive.

Conclusion

This guide outlines a scientifically plausible and robust synthetic pathway for this compound. The proposed two-part strategy, involving the initial synthesis of the imidazole-4,5-dicarboxylic acid scaffold followed by a selective mono-amidation via a cyclic anhydride intermediate, provides a clear and actionable route for obtaining this valuable chemical entity. The detailed protocols and characterization guidelines are intended to equip researchers with the necessary information to successfully synthesize and validate this target molecule for applications in medicinal chemistry and drug discovery.

References

-

Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. National Institutes of Health. [Link]

-

An Improved Method for the Synthesis of Dissymmetric N,N'-Disubstituted Imidazole-4,5-dicarboxamides. ResearchGate. [Link]

-

Synthesis of substituted imidazole-4,5-dicarboxylic acids. Brusina, T. A., et al. [Link]

- Preparation of imidazole-4,5-dicarboxylic acid.

Sources

- 1. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole-4,5-dicarboxylic acid for synthesis 570-22-9 [sigmaaldrich.com]

- 4. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 5. 5-(4-Aminophenylcarbamoyl)-3H-imidazole-4-carboxylicacid | 436688-52-7 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Foreword: The Pivotal Role of Physicochemical Profiling in Modern Drug Discovery

In the intricate journey of drug discovery and development, the adage "form follows function" finds a profound resonance in the physicochemical characteristics of a candidate molecule. These intrinsic properties are not mere data points; they are the fundamental determinants of a compound's pharmacokinetic and pharmacodynamic behavior. For the researcher, scientist, and drug development professional, a comprehensive understanding of a molecule's solubility, lipophilicity, and ionization state is paramount. These parameters govern its absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2][3] This guide provides an in-depth technical exploration of the core physicochemical properties of the novel heterocyclic compound, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid, a molecule of interest for its potential biological activities stemming from its unique structural motifs. We will delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their determination, and elucidate the causal relationships between these characteristics and a drug's in vivo performance.

Compound Overview: Structure and Predicted Properties

IUPAC Name: 5-({[4-aminophenyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid

CAS Number: 436088-52-7

Chemical Formula: C₁₁H₁₀N₄O₃

Molecular Weight: 246.22 g/mol

The structure of this compound reveals a confluence of functional groups that are critical to its physicochemical nature. The imidazole core, a common scaffold in medicinal chemistry, is amphoteric. The carboxylic acid moiety imparts acidic properties, while the aromatic amine provides a basic center. The amide linkage introduces a degree of rigidity and hydrogen bonding capabilities.

A summary of readily available and predicted physicochemical properties is presented in Table 1. It is crucial to underscore that predicted values, while useful for initial assessment, must be experimentally verified to ensure accuracy in drug development decisions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₄O₃ | BOC Sciences[4] |

| Molecular Weight | 246.22 g/mol | BOC Sciences[4] |

| Predicted Boiling Point | 531.3 ± 45.0 °C at 760 mmHg | BOC Sciences[4] |

| Predicted Density | 1.592 ± 0.06 g/cm³ | BOC Sciences[4] |

| InChI Key | HQARDVLSJLCFBA-UHFFFAOYSA-N | BOC Sciences[4] |

Proposed Synthesis and Structural Verification

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of the target compound.

Experimental Protocol for Synthesis:

-

Monoesterification: Imidazole-4,5-dicarboxylic acid is treated with thionyl chloride in methanol at reflux to selectively form the monomethyl ester. The reaction is monitored by thin-layer chromatography (TLC).

-

Amide Coupling: The resulting monoester is coupled with 4-nitroaniline using a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in an aprotic solvent like dimethylformamide (DMF).

-

Nitro Reduction: The nitro group is reduced to an amine via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under a hydrogen atmosphere.

-

Saponification: The methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

Structural Verification Workflow:

Figure 2: Workflow for purification and structural analysis.

A battery of analytical techniques is essential to confirm the identity and purity of the synthesized compound.

-

Melting Point Determination: A sharp melting point range is indicative of high purity.[5][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O (amide and carboxylic acid), and aromatic C-H stretches.[1][2][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise arrangement of atoms and confirming the final structure.[3][8]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).[9][10][11]

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its distribution in the body.[3][12] Poor solubility can lead to low and variable bioavailability, hindering therapeutic efficacy.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][13]

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is centrifuged or filtered to separate the solid phase from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Causality and Insights:

The solubility of this compound is expected to be pH-dependent due to the presence of both acidic (carboxylic acid) and basic (aromatic amine and imidazole) functional groups. Therefore, determining its solubility at different pH values (e.g., pH 2, 5, and 7.4) is crucial to predict its dissolution behavior in different segments of the gastrointestinal tract.

Ionization Constant (pKa): The Driver of pH-Dependent Properties

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and non-ionized forms.[8][14][15] This parameter profoundly influences a drug's solubility, permeability, and interaction with its biological target.[16][17]

Experimental Protocol: UV-Visible Spectrophotometry for pKa Determination

UV-visible spectrophotometry is a common and reliable method for pKa determination, provided the ionized and non-ionized forms of the molecule have distinct UV-visible spectra.

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of pH values bracketing the expected pKa are prepared.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted into each buffer solution to a constant final concentration.

-

Spectral Acquisition: The UV-visible spectrum of the compound in each buffer is recorded.

-

Data Analysis: The absorbance at a wavelength where the spectral difference between the ionized and non-ionized forms is maximal is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Self-Validating System:

The accuracy of the determined pKa can be validated by repeating the measurements at multiple wavelengths where spectral changes are observed. The calculated pKa values should be consistent across these different wavelengths.

Anticipated Ionization States:

Figure 3: Expected ionization states of the molecule.

Lipophilicity (LogP/LogD): A Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor for its ability to cross biological membranes.[11][12] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is a classical approach to determine LogD.[18][19][20]

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., PBS at pH 7.4) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is shaken for a defined period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

-

Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Expertise in Experimental Design:

The choice of the initial phase for dissolving the compound and the volume ratio of the two phases can be optimized based on the predicted LogD to ensure accurate quantification in both layers. For compounds with very high or very low lipophilicity, adjusting the phase volume ratio is critical to obtain measurable concentrations.

Conclusion: Integrating Physicochemical Data for Informed Drug Development

The comprehensive physicochemical characterization of this compound is an indispensable step in its evaluation as a potential drug candidate. The experimental determination of its solubility, pKa, and LogD provides the foundational data necessary to predict its ADME properties and to guide its formulation and further development. By employing robust and validated experimental protocols, researchers can generate high-quality data that enables informed decision-making, ultimately increasing the probability of success in the challenging landscape of drug discovery. This guide serves as a technical framework for such an endeavor, emphasizing the synergy between theoretical understanding and rigorous experimental execution.

References

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

-

Talevi, A. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

ACD/Labs. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]

-

LookChem. (2023). What are the physicochemical properties of drug?. [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Al-Iraqi, W., & Taha, A. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. [Link]

-

ResearchGate. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

- US Patent. (1985). Preparation of imidazole-4,5-dicarboxylic acid.

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

ResearchGate. (2017). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]

-

Al-Iraqi, W., & Taha, A. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

Frontage Laboratories. (n.d.). Physicochemical Properties. [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

-

Royal Society of Chemistry. (2023). ADME Optimization in Drug Discovery. [Link]

-

Domainex. (n.d.). Shake Flask LogD. [Link]

-

Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

-

Bentham Science. (2008). Using Measured pKa, LogP and Solubility to Investigate Supersaturation and Predict BCS Class. [Link]

-

ResearchGate. (2008). Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. [Link]

Sources

- 1. photometrics.net [photometrics.net]

- 2. eag.com [eag.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. thinksrs.com [thinksrs.com]

- 7. rtilab.com [rtilab.com]

- 8. jchps.com [jchps.com]

- 9. Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination [en.biotech-pack.com]

- 10. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. allsubjectjournal.com [allsubjectjournal.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. athabascau.ca [athabascau.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. westlab.com [westlab.com]

An In-depth Technical Guide to the Structural Elucidation of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. This guide provides a comprehensive, technically-grounded framework for the structural elucidation of a novel imidazole derivative, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic integration of modern spectroscopic and spectrometric methods, emphasizing the rationale behind experimental choices and the interpretation of complex data. It is designed to serve as a practical, in-depth resource for researchers engaged in the characterization of complex small molecules.

Introduction: The Significance of Imidazole Scaffolds

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in nature and pharmacology. It is the core of the amino acid histidine, playing a critical role in enzyme catalysis and protein structure. Furthermore, the imidazole motif is found in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The title compound, this compound, combines the imidazole core with a p-aminophenylcarbamoyl side chain and a carboxylic acid group, suggesting potential for diverse biological interactions and a complex chemical character. Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent biological and pharmacological investigations are built.

Strategic Workflow for Structural Elucidation

The confirmation of a novel chemical entity's structure is a multi-faceted process that relies on the convergence of data from several orthogonal analytical techniques. A robust strategy does not merely collect data but uses each piece of information to build a coherent and self-validating structural hypothesis.

Below is a logical workflow designed for the comprehensive characterization of this compound.

Caption: A strategic workflow for the structural elucidation of a novel compound.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the technique of choice.

3.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified compound in a suitable solvent (e.g., methanol, DMSO).

-

Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Ionization Mode: Given the presence of acidic (carboxylic acid) and basic (amino and imidazole nitrogens) functional groups, both positive and negative ESI modes should be evaluated to determine the optimal ionization efficiency.

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

3.2. Expected Data and Interpretation

The molecular formula of the target compound is C₁₁H₁₀N₄O₃. The predicted monoisotopic mass and the expected ions in positive and negative ESI modes are summarized below.

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₀N₄O₃ |

| Monoisotopic Mass | 246.0753 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ at m/z 247.0826 |

| Expected Ion (ESI-) | [M-H]⁻ at m/z 245.0680 |

The observation of ions with high mass accuracy (typically < 5 ppm error) provides strong evidence for the elemental composition of the molecule.

Infrared Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides a "fingerprint" of the compound's vibrational modes.

4.1. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

4.2. Expected Data and Interpretation

The key functional groups in this compound will give rise to characteristic absorption bands in the IR spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine & Amide) | 3400-3200 | Stretching |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=O (Amide) | ~1680-1650 | Stretching |

| C=O (Carboxylic Acid) | ~1720-1700 | Stretching |

| C=C, C=N (Aromatic/Imidazole) | 1600-1450 | Stretching |

The presence of these characteristic bands provides strong evidence for the proposed functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the connectivity of atoms and their spatial relationships. A combination of ¹H, ¹³C, and 2D NMR experiments is essential for unambiguous structure determination.

5.1. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical to ensure solubility and to avoid exchange of labile protons (e.g., NH, OH).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

5.2. Predicted ¹H and ¹³C NMR Data and Interpretation

The

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-aminophenylcarbamoyl)-1H-imidazole-4-carboxylic acid (CAS 436088-52-7)

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The compound registered under CAS 436088-52-7, identified as 5-(4-aminophenylcarbamoyl)-1H-imidazole-4-carboxylic acid, presents a rich tapestry of functional groups, including an imidazole core, a carboxylic acid, an amide linkage, and a primary aromatic amine. This guide provides a comprehensive, predictive analysis of the spectroscopic data (NMR, IR, MS) for this molecule. More than a mere listing of expected values, this document serves as a strategic manual, detailing not only what to expect but why specific spectroscopic signatures arise and how to best acquire and interpret them. The methodologies and interpretations presented herein are grounded in fundamental principles and are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers working with this or structurally related molecules.

Molecular Structure:

Caption: A systematic workflow for the complete NMR characterization of CAS 436088-52-7.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.7 mL of high-purity DMSO-d₆. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. This will provide the initial overview of proton environments.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show all unique carbon signals as singlets.

-

2D COSY (Correlation Spectroscopy): This experiment is crucial for establishing proton-proton coupling networks, for instance, to confirm the connectivity of the protons on the aminophenyl ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is key for identifying long-range (2-3 bond) correlations between protons and carbons. It will be essential for assigning the quaternary carbons and confirming the connectivity between the imidazole and phenyl rings through the amide linkage.

-

Data Analysis: Process all spectra using appropriate software. The combination of these experiments will allow for a full and validated assignment of all proton and carbon signals, confirming the molecular structure.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of CAS 436088-52-7 is expected to be complex but highly informative due to the multitude of polar functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Appearance | Rationale & Expert Insights |

| 3500 - 3200 | O-H (Carboxylic Acid) & N-H (Amide, Amine, Imidazole) | Broad and complex region | This region will be dominated by a very broad absorption from the hydrogen-bonded O-H of the carboxylic acid, superimposed with sharper N-H stretching bands. The primary amine (NH₂) will show two distinct bands (asymmetric and symmetric stretches). [1][2] |

| 3150 - 3000 | Aromatic C-H Stretch | Medium to weak, sharp | Characteristic stretching vibrations of C-H bonds on the aromatic rings. |

| ~1710 - 1680 | C=O Stretch (Carboxylic Acid) | Strong, sharp | The carbonyl of the carboxylic acid will be a prominent feature. Its position indicates conjugation and hydrogen bonding. |

| ~1660 - 1640 | C=O Stretch (Amide I Band) | Strong, sharp | The amide carbonyl stretch is a very reliable and intense band. |

| ~1620 - 1580 | N-H Bend (Primary Amine) & C=C Stretch (Aromatic) | Medium to strong | The N-H bending of the primary amine overlaps with the aromatic ring C=C stretching vibrations. |

| ~1550 - 1520 | N-H Bend (Amide II Band) | Medium to strong | This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides. |

| ~1335 - 1250 | C-N Stretch (Aromatic Amine) | Strong | The stretching vibration of the C-N bond of the aminophenyl group is expected to be strong. [1] |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid sample due to its simplicity and minimal sample preparation.

Workflow for ATR-IR Analysis

Caption: Standard operating procedure for acquiring a high-quality ATR-IR spectrum.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the diamond or germanium crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000 to 400 cm⁻¹.

-

Data Processing: After acquisition, apply an ATR correction if available in the software to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure a flat spectrum.

-

Analysis: Label the major peaks and compare their wavenumbers to the predicted values and standard correlation tables to confirm the presence of the key functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the ideal technique for this compound, as it is a soft ionization method that will likely produce a strong protonated molecular ion [M+H]⁺.

Table 4: Predicted Key Ions in High-Resolution ESI-MS

| m/z (Predicted) | Ion Formula | Ion Type | Rationale & Expert Insights |

| 247.0829 | [C₁₁H₁₁N₄O₃]⁺ | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the positive ESI mode. Its accurate mass will confirm the elemental composition. |

| 229.0723 | [C₁₁H₉N₄O₂]⁺ | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group is a common fragmentation pathway. |

| 203.0928 | [C₁₀H₁₁N₄O]⁺ | [M+H - CO₂]⁺ | Decarboxylation (loss of CO₂) from the carboxylic acid is another highly probable fragmentation. |

| 120.0658 | [C₇H₈N₂]⁺ | [H₂N-C₆H₄-NH₃]⁺ | Cleavage of the amide C-N bond can lead to the formation of a protonated p-phenylenediamine fragment. |

| 121.0294 | [C₅H₃N₂O₂]⁺ | [HOOC-C₃HN₂-C=O]⁺ | Cleavage of the amide C-N bond can also result in an acylium ion derived from the imidazole carboxylic acid portion. For aromatic amides, this N-CO cleavage is a frequent occurrence. [3][4] |

Nitrogen Rule: The molecule has an even number of nitrogen atoms (4), and its nominal molecular weight is an even number (246), which is consistent with the nitrogen rule. [5]

Experimental Protocol for HRMS Data Acquisition

Workflow for ESI-HRMS Analysis

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

A Senior Application Scientist's Guide to the Theoretical Modeling of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

Foreword: The Rationale for a Predictive Approach

In modern drug discovery, the journey from a promising chemical entity to a clinical candidate is arduous and resource-intensive. The imidazole scaffold is a cornerstone in medicinal chemistry, lauded for its versatile physicochemical properties and its presence in numerous bioactive compounds.[1][2][3] The target of our investigation, "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid," represents a novel iteration of this privileged structure. Its unique arrangement of hydrogen bond donors and acceptors, coupled with a flexible phenylcarbamoyl side chain, suggests a high potential for specific and potent interactions with biological macromolecules.

This guide eschews a conventional, linear protocol. Instead, it presents a holistic, multi-faceted theoretical modeling workflow. Our objective is to deeply characterize this molecule's intrinsic properties and predict its behavior in a biological context, thereby generating actionable, experimentally verifiable hypotheses. As a senior application scientist, my focus is not merely on the "how" but the "why"—justifying each computational step with a clear, causal link to the overarching goal of accelerating drug development. This document is designed for researchers, scientists, and drug development professionals, providing both a strategic framework and detailed, field-tested methodologies.

Part 1: Foundational Quantum Mechanical Characterization

Before we can predict how our molecule interacts with complex biological systems, we must first understand its fundamental electronic and structural properties. Density Functional Theory (DFT) is our tool of choice for this initial phase, offering a robust balance of computational cost and accuracy.[4][5][6]

Geometry Optimization and Tautomeric/Conformational Analysis

The "3H-imidazole" designation in the molecule's name points to a specific tautomer. However, it is crucial to verify its stability relative to other possible tautomers. Furthermore, the rotational freedom around the amide bond and the phenyl ring necessitates a thorough conformational search.

Protocol 1: DFT-Based Geometry Optimization

-

Initial Structure Generation: Draw the 2D structure of this compound and convert it to a 3D format using a molecular editor such as ChemDraw or Avogadro.

-

Conformational Search: Employ a conformational search algorithm (e.g., using the MMFF94 force field) to identify low-energy conformers.

-

DFT Optimization: For the most stable conformer and any other relevant tautomers, perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a 6-311G(d,p) basis set.[6] This level of theory provides a reliable description of molecular geometries and electronic properties for organic molecules.[4][6]

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties and Reactivity Descriptors

The optimized geometry from our DFT calculations serves as the basis for probing the molecule's electronic landscape. This allows us to predict its reactivity and potential interaction points.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy indicates its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding.[4]

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Typical Calculation Method | Significance in Drug Discovery |

| HOMO Energy | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates electron-donating capacity; relevant for charge-transfer interactions. |

| LUMO Energy | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates electron-accepting capacity; relevant for nucleophilic attack. |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311G(d,p)) | Correlates with chemical reactivity and stability.[5] |

| Dipole Moment | DFT (e.g., B3LYP/6-311G(d,p)) | Influences solubility and the ability to interact with polar environments. |

| MEP Surface | DFT (e.g., B3LYP/6-311G(d,p)) | Visualizes regions for hydrogen bonding and other electrostatic interactions.[4] |

Part 2: Pharmacokinetic Profile Prediction (ADMET)

A molecule's therapeutic potential is not solely dictated by its biological activity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical. In silico ADMET prediction provides an early-stage filter to identify potential liabilities.

Workflow 1: In Silico ADMET Profiling

Caption: In Silico ADMET Prediction Workflow.

Protocol 2: ADMET Property Prediction

-

Input Preparation: Use the SMILES string or a 3D structure file (e.g., SDF) of the optimized molecule.

-

Server Submission: Submit the structure to publicly available, well-validated web servers such as SwissADME and ADMETLab 2.0.[7][8]

-

Data Consolidation: Compile the predictions for key parameters, including but not limited to:

-

Lipophilicity: Consensus LogP.

-

Solubility: Predicted aqueous solubility.

-

Pharmacokinetics: Blood-brain barrier penetration, P-glycoprotein substrate potential.

-

Drug-likeness: Adherence to Lipinski's, Veber's, and other rules.

-

Metabolism: Prediction of which cytochrome P450 (CYP) isoforms are likely to be inhibited.

-

Toxicity: Predictions for mutagenicity, carcinogenicity, and other toxic endpoints.

-

This early assessment allows for the proactive identification of potential developmental hurdles and can guide future chemical modifications to improve the molecule's pharmacokinetic profile.

Part 3: Target Identification and Molecular Docking

With a solid understanding of our molecule's intrinsic properties, the next logical step is to explore its potential biological targets. Given that imidazole derivatives are known to act as enzyme inhibitors, we will focus our efforts in this area.[2][9]

Hypothesis-Driven Target Selection

The structural motifs within "this compound"—specifically the carboxylic acid and the amide linkage—are reminiscent of scaffolds known to interact with kinases and proteases. For this guide, we will hypothesize that our molecule could inhibit the SARS-CoV-2 main protease (Mpro), a well-validated target for which numerous imidazole-based inhibitors have been computationally and experimentally evaluated.[7][8]

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions that stabilize the complex.[5]

Workflow 2: Molecular Docking Protocol

Caption: A streamlined molecular docking workflow.

Protocol 3: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the crystal structure of SARS-CoV-2 Mpro from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges to the protein.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of "this compound."

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Grid Box Definition: Define a grid box that encompasses the active site of Mpro, specifically including the catalytic dyad (HIS41 and CYS145).[7][8]

-

Docking Execution: Run AutoDock Vina to perform the docking simulation. The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).

-

Pose Analysis:

-

Visualize the top-ranked docking poses using a molecular graphics system (e.g., PyMOL, Chimera).

-

Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the active site residues.

-

The results of the docking simulation will provide a structural hypothesis for how our molecule achieves its inhibitory effect, which can then be tested and validated through more rigorous computational methods and, ultimately, experimental assays.

Part 4: Dynamic Stability and Refinement with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations allow us to observe the system's behavior over time. This is crucial for assessing the stability of the predicted binding pose and for a more refined estimation of binding affinity.

Protocol 4: All-Atom Molecular Dynamics Simulation

-

System Preparation:

-

Take the best-ranked ligand-protein complex from the docking study as the starting structure.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Use a well-established force field for proteins and small molecules (e.g., AMBER, CHARMM).

-

Perform an initial energy minimization of the system.

-

Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure.

-

-

Production Run: Run the production MD simulation for a duration sufficient to observe the stability of the complex (typically on the order of 100 nanoseconds).

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the ligand remains securely bound in the active site.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the key hydrogen bonds and other interactions identified in the docking study throughout the simulation to confirm their persistence.

-

A stable MD trajectory provides strong evidence that the computationally predicted binding mode is physically realistic and warrants experimental validation.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive, multi-step theoretical workflow for the characterization of "this compound." By systematically progressing from fundamental quantum mechanical properties to ADMET profiling, target-based molecular docking, and dynamic simulation, we can build a robust, data-driven case for this molecule's therapeutic potential. The insights generated through this process are not merely academic; they provide a critical foundation for prioritizing experimental resources, guiding medicinal chemistry efforts for lead optimization, and ultimately, accelerating the translation of a promising compound into a viable drug candidate.

References

-

Al-Khafaji, K., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. COVID, 4(6), 672-695. Available from: [Link]

-

Mary, Y. S., et al. (2025). Two novel imidazole derivatives – Combined experimental and computational study. Journal of Molecular Structure, 1319, 138773. Available from: [Link]

-

Al-Khafaji, K., et al. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. ResearchGate. Available from: [Link]

-

Irfan, A., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 1-19. Available from: [Link]

-

Ali, A., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 15(45), 31853-31867. Available from: [Link]

-

Sharma, A., et al. (2023). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In A. K. Sharma (Ed.), Role of Heterocyclic Compounds in Antiviral Drug Discovery. Elsevier. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

Kumar, R., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cancer Research and Treatment Updates, 4(1), 1-10. Available from: [Link]

-

Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 229, 113965. Available from: [Link]

-

PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

Costello, M. F., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. Organic Process Research & Development, 25(3), 666-670. Available from: [Link]

-

de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(14), 5497. Available from: [Link]

Sources

- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijsrtjournal.com [ijsrtjournal.com]

An In-Depth Technical Guide to the Potential Biological Targets of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document employs a predictive, structure-based approach to identify and rationalize high-probability molecular targets. By deconstructing the molecule into its core pharmacophores—the imidazole-4-carboxamide and the N-phenylcarbamoyl moieties—we extrapolate from established structure-activity relationships of analogous compounds. This guide proposes three primary classes of potential biological targets: Receptor Tyrosine Kinases (with a focus on Axl), G-Protein Coupled Receptors (specifically the Angiotensin II receptor), and Poly (ADP-ribose) Polymerase (PARP) enzymes. For each putative target class, we delve into the mechanistic rationale for potential interaction, delineate the associated signaling pathways, and provide detailed, field-proven experimental protocols for target validation. This whitepaper is intended to serve as a foundational resource for researchers initiating investigation into the pharmacological profile of this and structurally related compounds.

Introduction: A Predictive Approach to a Novel Chemical Entity

The compound this compound represents a novel chemical entity with potential therapeutic applications. Its structure, characterized by a central imidazole-4-carboxamide core coupled to a substituted phenylcarbamoyl moiety, suggests a high likelihood of interaction with specific biological macromolecules. The imidazole ring is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metallic ions in enzyme active sites[1]. The carboxamide linkage provides a rigid and planar unit capable of forming key hydrogen bonds with protein backbones, a common feature in many enzyme inhibitors and receptor antagonists.

Given the absence of published biological data for this specific molecule, a predictive approach based on structural analogy is the most logical starting point for investigation. This guide will, therefore, focus on well-characterized biological targets of compounds containing similar structural motifs.

Predicted Target Class I: Receptor Tyrosine Kinases (RTKs)

The imidazole scaffold is a common feature in a multitude of kinase inhibitors[2][3][4][5]. The structural resemblance of this compound to known ATP-competitive inhibitors suggests that it may target the ATP-binding pocket of one or more kinases.

Primary Hypothesized Target: Axl Receptor Tyrosine Kinase

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a particularly compelling putative target. Axl is frequently overexpressed in various cancers and its activation is linked to tumor progression, metastasis, and drug resistance[6][7][8][9][10]. Several potent Axl inhibitors feature scaffolds that can be conceptually related to the query molecule[11][12][13][14][15].

Mechanistic Rationale: The imidazole core can act as a hinge-binding motif, forming hydrogen bonds with the kinase hinge region. The phenylcarbamoyl portion can extend into the hydrophobic pocket of the ATP-binding site, with the terminal amino group potentially forming additional interactions.

Axl Signaling Pathway

Activation of Axl by its ligand, Gas6, leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, and migration[6][9][10]. Inhibition of Axl is a promising strategy to disrupt these oncogenic signals.

Experimental Validation Workflow

Objective: To determine if this compound inhibits Axl kinase activity.

Step 1: In Vitro Kinase Inhibition Assay

-

Principle: A direct measurement of the compound's ability to inhibit the phosphorylation of a substrate by purified Axl kinase.

-

Protocol:

-

Prepare a reaction buffer containing purified recombinant Axl kinase domain.

-

Add a range of concentrations of the test compound (typically from 1 nM to 100 µM).

-

Initiate the kinase reaction by adding a peptide substrate and ATP.

-

Incubate for a specified time at 30°C.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, TR-FRET, or AlphaScreen®).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

Step 2: Cellular Target Engagement Assay

-

Principle: To confirm that the compound can enter cells and bind to Axl kinase.

-

Protocol (NanoBRET™ as an example):

-

Transfect cells with a vector expressing Axl fused to NanoLuc® luciferase.

-

Treat the cells with a cell-permeable fluorescent tracer that binds to the ATP pocket of Axl.

-

Add the test compound in a dose-response manner.

-

Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the compound will displace the tracer, leading to a decrease in the BRET signal.

-

Determine the cellular IC50 value.

-

Step 3: Cellular Phosphorylation Assay

-

Principle: To assess the compound's ability to inhibit Axl autophosphorylation and the phosphorylation of downstream signaling proteins in a cellular context[16][17][18][19].

-

Protocol (Western Blotting):

-

Culture Axl-expressing cells (e.g., MDA-MB-231) to 70-80% confluency.

-

Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

-

Stimulate the cells with Gas6 to induce Axl phosphorylation.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phospho-Axl, total Axl, phospho-AKT, and total AKT.

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

-

| Assay | Purpose | Typical Readout |

| In Vitro Kinase Assay | Determine direct enzyme inhibition | IC50 |

| Cellular Target Engagement | Confirm binding in a cellular environment | Cellular IC50 |

| Cellular Phosphorylation Assay | Measure inhibition of signaling | Reduction in protein phosphorylation |

Predicted Target Class II: G-Protein Coupled Receptors (GPCRs)

The imidazole-4-carboxamide scaffold is also present in antagonists of G-protein coupled receptors, most notably the Angiotensin II type 1 (AT1) receptor[20].

Primary Hypothesized Target: Angiotensin II Type 1 (AT1) Receptor

The AT1 receptor is a key regulator of blood pressure and cardiovascular homeostasis[21][22][23][24]. Blockade of this receptor is a major therapeutic strategy for hypertension and heart failure.

Mechanistic Rationale: The carboxylic acid and imidazole nitrogen atoms of the query compound could mimic the interactions of the peptide ligand Angiotensin II with the receptor. The phenylcarbamoyl group can occupy a hydrophobic pocket within the receptor binding site.

Angiotensin II Signaling Pathway

Binding of Angiotensin II to the AT1 receptor activates Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in physiological responses such as vasoconstriction and aldosterone secretion.

Experimental Validation Workflow

Objective: To determine if this compound acts as an antagonist at the AT1 receptor.

Step 1: Radioligand Binding Assay

-

Principle: To measure the affinity of the test compound for the AT1 receptor by competing with a radiolabeled ligand.

-

Protocol:

-

Prepare cell membranes from a cell line overexpressing the human AT1 receptor.

-

Incubate the membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan).

-

Add increasing concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Calculate the Ki value, which represents the inhibitory constant of the compound.

-

Step 2: Calcium Flux Assay

-

Principle: A functional assay to measure the ability of the compound to block Angiotensin II-induced increases in intracellular calcium[1][25][26][27][28].

-

Protocol:

-

Culture cells expressing the AT1 receptor in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate the cells with the test compound at various concentrations.

-

Stimulate the cells with a known concentration of Angiotensin II.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Determine the IC50 of the compound for the inhibition of the calcium response.

-

| Assay | Purpose | Typical Readout |

| Radioligand Binding | Determine receptor affinity | Ki |

| Calcium Flux Assay | Measure functional antagonism | IC50 |

Predicted Target Class III: Poly (ADP-ribose) Polymerase (PARP)

The carboxamide moiety is a critical pharmacophore in many PARP inhibitors[29][30][31][32][33][34]. PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations[35][36][37][38][39].

Primary Hypothesized Target: PARP-1

PARP-1 is the most abundant and well-characterized member of the PARP family.

Mechanistic Rationale: The carboxamide group of the query molecule can mimic the nicotinamide moiety of the PARP substrate, NAD+, and form key hydrogen bonds in the active site. The imidazole and phenyl rings can engage in pi-stacking interactions with aromatic residues in the binding pocket.

Role of PARP-1 in DNA Repair

PARP-1 detects single-strand breaks in DNA and, upon binding, synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage. Inhibition of PARP-1 leads to the accumulation of single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., due to BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death through a process called synthetic lethality.

Experimental Validation Workflow

Objective: To evaluate the PARP-1 inhibitory activity of this compound.

Step 1: In Vitro PARP-1 Activity Assay

-

Principle: A biochemical assay to measure the inhibition of PARP-1-catalyzed PARylation[40][41][42][43].

-

Protocol (Colorimetric as an example):

-

Coat a 96-well plate with histones, which will serve as the acceptor for PARylation.

-

Add a reaction mixture containing activated DNA, biotinylated NAD+ (the PARP-1 substrate), and purified PARP-1 enzyme.

-

Add the test compound at a range of concentrations.

-

Incubate to allow the PARylation reaction to proceed.

-

Wash the plate to remove unincorporated biotinylated NAD+.

-

Add streptavidin-HRP to detect the biotinylated PAR chains on the immobilized histones.

-

Add a colorimetric HRP substrate and measure the absorbance.

-

Calculate the IC50 value.

-

Step 2: Cellular PARP Inhibition Assay

-

Principle: To measure the inhibition of PARP activity in intact cells.

-

Protocol:

-

Seed cancer cells (e.g., HeLa) in a 96-well plate.

-

Treat the cells with the test compound for a specified duration.

-

Induce DNA damage using an agent like hydrogen peroxide to activate PARP.

-

Fix and permeabilize the cells.

-

Incubate with an antibody that specifically recognizes PAR.

-

Add a labeled secondary antibody and a DNA stain (e.g., DAPI).

-

Image the cells using a high-content imaging system and quantify the PAR signal intensity per cell.

-

Determine the cellular IC50 for PARP inhibition.

-

| Assay | Purpose | Typical Readout |

| In Vitro PARP-1 Activity | Determine direct enzyme inhibition | IC50 |

| Cellular PARP Inhibition | Measure inhibition of PARylation in cells | Cellular IC50 |

Conclusion and Future Directions

This guide has outlined a rational, predictive framework for investigating the biological targets of this compound. Based on structural similarities to known bioactive molecules, we have identified receptor tyrosine kinases (specifically Axl), G-protein coupled receptors (specifically the AT1 receptor), and PARP enzymes as high-priority targets for experimental validation. The provided workflows offer robust and well-established methodologies for confirming these predictions.

Successful validation of activity against any of these targets would open up exciting avenues for further preclinical development. Future work should focus on lead optimization to improve potency and selectivity, as well as comprehensive pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of this promising chemical scaffold.

References

- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.

- Zhang, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(10), 2479.

- Kim, H. Y., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127488.

- Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443.

- R&D Systems. (n.d.). PARP: Activity Assays.

- Zhu, C., et al. (2022).

- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.

- Loh, W. K., & Loo, S. C. J. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(11), 1751–1763.

- Sabarwal, A., et al. (2023). AXL signaling in cancer: from molecular insights to targeted therapies. Signal Transduction and Targeted Therapy, 8(1), 1-28.

- ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service.

- Signosis. (n.d.). PARP Activity Assay Kit (100 Tests).

- Cambridge Bioscience. (n.d.). PARP assay kits.

- Curtin, N. J. (2014). The Role of PARP in DNA Repair and its Therapeutic Exploitation. Recent Results in Cancer Research, 200, 127–146.

- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.

- Wu, X., et al. (2016). The Receptor Tyrosine Kinase AXL in Cancer Progression. Cancers, 8(11), 102.

- BenchChem. (n.d.). Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Comparative Guide.

- Synapse. (2024, June 21). What are PARP inhibitors and how do they work?.

- Zandarashvili, L., & Langelier, M. F. (2019). The role of PARP1 in DNA damage response and repair and cancer therapy. Journal of Molecular Biology, 431(22), 4499–4513.

- Paccez, J. D., et al. (2021). Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. International Journal of Molecular Sciences, 22(16), 8888.

- Weaver, A. N., & Yang, E. S. (2013). Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers in Oncology, 3, 290.

- D'Amours, D., et al. (2001). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. Cancers, 3(4), 3968–3994.

- R&D Systems. (n.d.). PARP Universal Colorimetric Assay.

- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.

- Sharma, A., et al. (2021). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 14(11), 1104.

- Touyz, R. M., & Schiffrin, E. L. (2000). Physiological and Pathophysiological Functions of the AT2 Subtype Receptor of Angiotensin II. Hypertension, 35(5), 1179–1184.

- Kim, H. Y., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822–1833.

- BellBrook Labs. (n.d.). Transcreener® pADPr PARP Assay Kits.

- Promega Corporation. (n.d.). GPCR Signaling Assays.

- Li, H., et al. (2022).

- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.

- Mehta, P. K., & Griendling, K. K. (2007). Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. Hypertension, 49(5), 953–961.

- Kim, H. Y., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833.

- Creative Biogene. (n.d.). Kinase Screening & Profiling Services.

- Wikipedia. (n.d.). AXL receptor tyrosine kinase.

- Matsubara, H. (1998). Pathophysiological Role of Angiotensin II Type 2 Receptor in Cardiovascular and Renal Diseases.

- Zhang, J., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 23(10), 2479.

- Kim, H. Y., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822–1833.

- Patel, M. B., et al. (2021). Integrated support vector machine and pharmacophore based virtual screening driven identification of thiophene carboxamide scaffold containing compound as potential PARP1 inhibitor. Journal of Biomolecular Structure and Dynamics, 39(16), 6065–6076.

- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.

- de Gasparo, M., et al. (1996). Angiotensin II receptors. Current Opinion in Endocrinology & Diabetes, 3(3), 258-264.

- Synapse. (2024, June 25). What are Angiotensin II receptor modulators and how do they work?.

- Sharma, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(4), 985.

- Sharma, A., et al. (2021). Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and EGFR reported in the literature (compounds 33–43). Molecules, 26(4), 985.

- Al-Ostoot, F. H., et al. (2022). Imidazole-based p38 MAP kinase inhibitors. Journal of Molecular Structure, 1248, 131454.

- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185.

- Potashnikova, D., et al. (2020). The general PARP1 pharmacophore model; micromolar, PARP2-selective inhibitors 1–2 reported earlier and 1-oxo-3,4-dihydroisoquinoline-4-carboxamides derivatives 3 investigated in this work. Bioorganic Chemistry, 94, 103442.

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]